molecular formula C12H18N2O B3166796 [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine CAS No. 914202-90-7

[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3166796
CAS No.: 914202-90-7
M. Wt: 206.28 g/mol
InChI Key: CVGYDKVFXXSBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine: is an organic compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its nitrogen-containing heterocycle.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Therapeutics: Research into its potential as a therapeutic agent for neurological disorders.

Industry:

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Safety and Hazards

This compound is classified as harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrrolidine ring or the methoxy group, potentially yielding various reduced derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used for substitution reactions.

Major Products:

    Oxidation: Products may include 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Reduced derivatives of the pyrrolidine ring or methoxy group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the methoxyphenyl group.

    2-Methoxybenzylamine: Similar structure but without the pyrrolidine ring.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness:

    Structural Features: The combination of a methoxyphenyl group and a pyrrolidine ring is unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGYDKVFXXSBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914202-90-7
Record name [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 2
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.